molecular formula C91H117N19O26 B184151 Zoptarelin doxorubicin CAS No. 139570-93-7

Zoptarelin doxorubicin

Cat. No. B184151
M. Wt: 1893 g/mol
InChI Key: OOUACICUAVTCEC-LZHWUUGESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Zoptarelin doxorubicin is a promising drug that has been developed for the treatment of various types of cancer. It is a conjugate of doxorubicin, a well-known anticancer drug, and zoptarelin, a peptide agonist of the luteinizing hormone-releasing hormone (LHRH) receptor. The drug has shown promising results in preclinical studies and is currently undergoing clinical trials.

Scientific Research Applications

Drug Development and Pharmacotherapy

Zoptarelin doxorubicin, a fusion molecule of the chemotherapeutic doxorubicin and a luteinizing hormone-releasing hormone receptor (LHRHR) agonist, is designed for targeted drug delivery to LHRHR positive tumors. A key study established a physiologically based pharmacokinetic (PBPK) parent-metabolite model of zoptarelin doxorubicin, integrating it into drug-drug interaction (DDI) potential analysis. This model, the first whole-body PBPK model for zoptarelin doxorubicin and doxorubicin, revealed no significant potential for DDIs via specific drug transporters, OATP1B3 and OCT2 (Moj, 2018).

Therapeutic Efficacy in Cancer Treatment

Zoptarelin doxorubicin demonstrated clinical activity in platinum refractory/resistant ovarian cancer. A multicenter phase II trial showed that it compares favorably with pegylated liposomal doxorubicin and topotecan in terms of efficacy, with a relatively favorable toxicity profile. This supports the concept of targeted chemotherapy for tumors expressing LHRH receptors (Emons et al., 2014).

Application in Urothelial Carcinoma

In a phase 1 trial for advanced urothelial carcinoma (UC) patients who failed platinum-based chemotherapy, zoptarelin doxorubicin exhibited clinical activity and a favorable safety profile. Its efficacy was also highlighted in a case report of a metastatic urothelial carcinoma patient, showing a complete response to the treatment (Fernandez et al., 2014).

Role in Prostate Cancer

A phase II trial showed that zoptarelin doxorubicin has potential as a treatment for castration- and taxane-resistant prostate cancer. It targeted LHRH receptors expressed in a majority of prostate cancers, indicating a new therapeutic approach for this cancer type (Yu et al., 2017).

properties

CAS RN

139570-93-7

Product Name

Zoptarelin doxorubicin

Molecular Formula

C91H117N19O26

Molecular Weight

1893 g/mol

IUPAC Name

[2-[(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] 5-[[(5R)-6-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-[[(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-oxohexyl]amino]-5-oxopentanoate

InChI

InChI=1S/C91H117N19O26/c1-44(2)31-58(83(125)104-57(17-11-29-98-90(94)95)89(131)110-30-12-18-63(110)88(130)100-40-67(93)114)105-81(123)55(16-7-8-28-97-68(115)20-10-21-70(117)134-42-66(113)91(132)36-52-73(65(37-91)136-71-35-53(92)76(118)45(3)135-71)80(122)75-74(78(52)120)77(119)51-14-9-19-64(133-4)72(51)79(75)121)103-84(126)59(32-46-22-24-49(112)25-23-46)106-87(129)62(41-111)109-85(127)60(33-47-38-99-54-15-6-5-13-50(47)54)107-86(128)61(34-48-39-96-43-101-48)108-82(124)56-26-27-69(116)102-56/h5-6,9,13-15,19,22-25,38-39,43-45,53,55-63,65,71,76,99,111-112,118,120,122,132H,7-8,10-12,16-18,20-21,26-37,40-42,92H2,1-4H3,(H2,93,114)(H,96,101)(H,97,115)(H,100,130)(H,102,116)(H,103,126)(H,104,125)(H,105,123)(H,106,129)(H,107,128)(H,108,124)(H,109,127)(H4,94,95,98)/t45-,53-,55+,56-,57-,58-,59-,60-,61-,62-,63-,65-,71-,76+,91-/m0/s1

InChI Key

OOUACICUAVTCEC-LZHWUUGESA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)COC(=O)CCCC(=O)NCCCC[C@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N6CCC[C@H]6C(=O)NCC(=O)N)NC(=O)[C@H](CC7=CC=C(C=C7)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC8=CNC9=CC=CC=C98)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@@H]1CCC(=O)N1)O)N)O

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)COC(=O)CCCC(=O)NCCCCC(C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)N6CCCC6C(=O)NCC(=O)N)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(CO)NC(=O)C(CC8=CNC9=CC=CC=C98)NC(=O)C(CC1=CN=CN1)NC(=O)C1CCC(=O)N1)O)N)O

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)COC(=O)CCCC(=O)NCCCCC(C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)N6CCCC6C(=O)NCC(=O)N)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(CO)NC(=O)C(CC8=CNC9=CC=CC=C98)NC(=O)C(CC1=CN=CN1)NC(=O)C1CCC(=O)N1)O)N)O

Other CAS RN

139570-93-7

synonyms

AEZS-108
AN-152
LHRH, lysine(6)-doxorubicin
luteinizing hormone-releasing factor (pig), 6-(N6-(5-(2-(4- ((3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)- 1,2,3,4,6,11-hexahydro-2,5,12-trihydroxy-7-methoxy-6,11- dioxo-2-naphthacenyl)-2-oxoethoxy)-1,5-dioxopentyl)-D- lysine)-, (2S-cis)-
Lys(6)-LHRH-doxorubicin
ZEN-008
zoptarelin doxorubicin

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.